

The Emerging Role of 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde

Cat. No.: B152608

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde, a heterocyclic compound featuring a core thiophene ring, is gaining recognition as a versatile and valuable building block in medicinal chemistry. While primarily utilized as a key intermediate in the synthesis of more complex pharmaceutical agents, its intrinsic structural motifs—the electron-rich thiophene ring, the nucleophilic piperidine, and the reactive carbaldehyde group—position it at the crossroads of synthetic feasibility and biological potential. This technical guide provides a comprehensive overview of its known applications, physicochemical properties, and its prospective role in drug discovery, extrapolated from the extensive bioactivity of the broader thiophene class of compounds, particularly in the domain of kinase inhibition and neurology. Detailed experimental workflows and potential signaling pathway interactions are presented to equip researchers with the foundational knowledge for future investigations.

Introduction

The thiophene nucleus is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs for a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases. Its bioisosteric relationship with the benzene ring, coupled with its

unique electronic properties, makes it a cornerstone of modern drug design. **5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde** (CAS No. 207290-72-0) emerges as a significant derivative, combining the thiophene core with a 4-hydroxypiperidine moiety. This addition enhances aqueous solubility and provides a crucial hydrogen bond donor/acceptor site, which can be pivotal for molecular recognition at biological targets. The aldehyde functional group serves as a reactive handle for a multitude of chemical transformations, allowing for the facile construction of diverse chemical libraries.

Although direct pharmacological data on this specific intermediate is not extensively published, its role in the synthesis of agents for neurological disorders has been noted. Furthermore, the prevalence of the substituted thiophene framework in potent kinase inhibitors suggests a promising, yet underexplored, therapeutic potential for derivatives of this compound.

Physicochemical Properties and Synthesis

Understanding the fundamental properties of **5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde** is essential for its application in drug synthesis and design. Key quantitative data is summarized in Table 1.

Property	Value	Reference
CAS Number	207290-72-0	N/A
Molecular Formula	$C_{10}H_{13}NO_2S$	N/A
Molecular Weight	211.28 g/mol	N/A
Melting Point	137-147 °C	N/A
Topological Polar Surface Area (TPSA)	40.54 Å ²	N/A
logP (calculated)	1.52	N/A
Hydrogen Bond Donors	1	N/A
Hydrogen Bond Acceptors	4	N/A
Rotatable Bonds	2	N/A

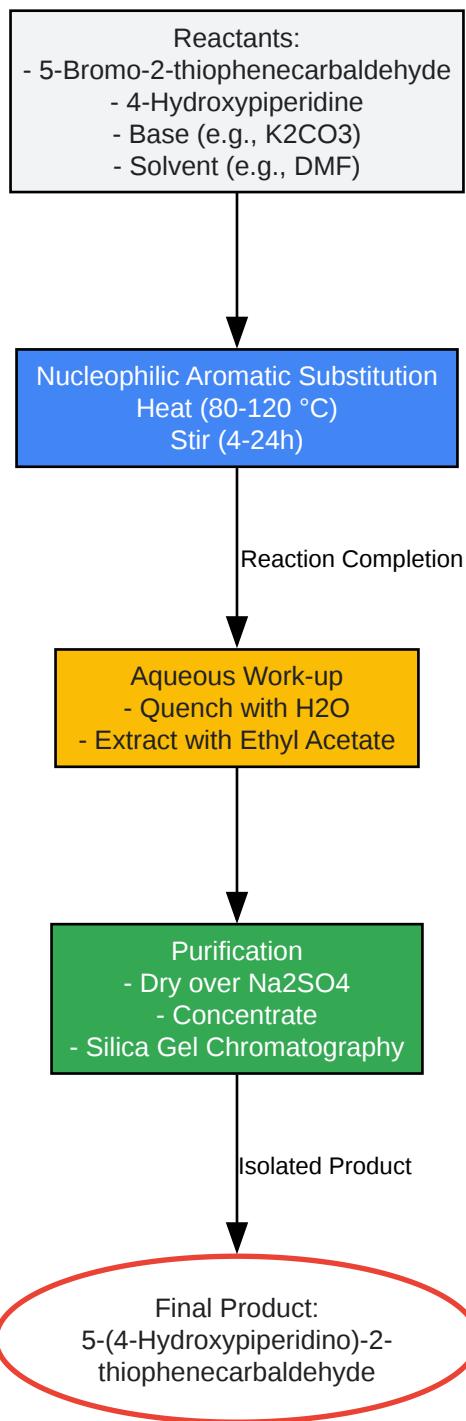
General Synthesis Protocol

The synthesis of **5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde** typically involves a nucleophilic aromatic substitution reaction. A common synthetic route is outlined below.

Protocol: Synthesis via Nucleophilic Aromatic Substitution

- Reactants: 5-Bromo-2-thiophenecarbaldehyde, 4-hydroxypiperidine, a suitable base (e.g., potassium carbonate, sodium tert-butoxide), and a polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)).
- Reaction Setup: To a solution of 5-Bromo-2-thiophenecarbaldehyde in the chosen solvent, add 4-hydroxypiperidine (typically 1.1-1.5 equivalents) and the base (2-3 equivalents).
- Heating: The reaction mixture is heated, often to temperatures between 80-120 °C, and stirred for several hours (4-24h) until TLC or LC-MS analysis indicates the consumption of the starting material.
- Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous phase is then extracted multiple times with an organic solvent such as ethyl acetate.
- Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the final compound.

The following diagram illustrates a generalized workflow for the synthesis and purification process.



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Caption: General workflow for the synthesis of the title compound.

Role in Medicinal Chemistry: A Hub for Derivatization

The true value of **5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde** lies in its utility as a scaffold for generating diverse libraries of bioactive molecules. The aldehyde group is a versatile functional handle for various chemical transformations.

Reductive Amination

The carbaldehyde can be readily converted into a diverse range of secondary and tertiary amines via reductive amination, introducing new pharmacophoric elements.

Wittig and Horner-Wadsworth-Emmons Reactions

These reactions allow for the extension of the carbon chain with the formation of alkenes, which can serve as isosteres for amide bonds or as precursors for further functionalization.

Condensation Reactions

Reaction with hydrazines, hydroxylamines, or other nucleophiles can generate hydrazones, oximes, and other heterocyclic systems, significantly expanding the chemical space.

Potential Therapeutic Applications: Focus on Kinase Inhibition

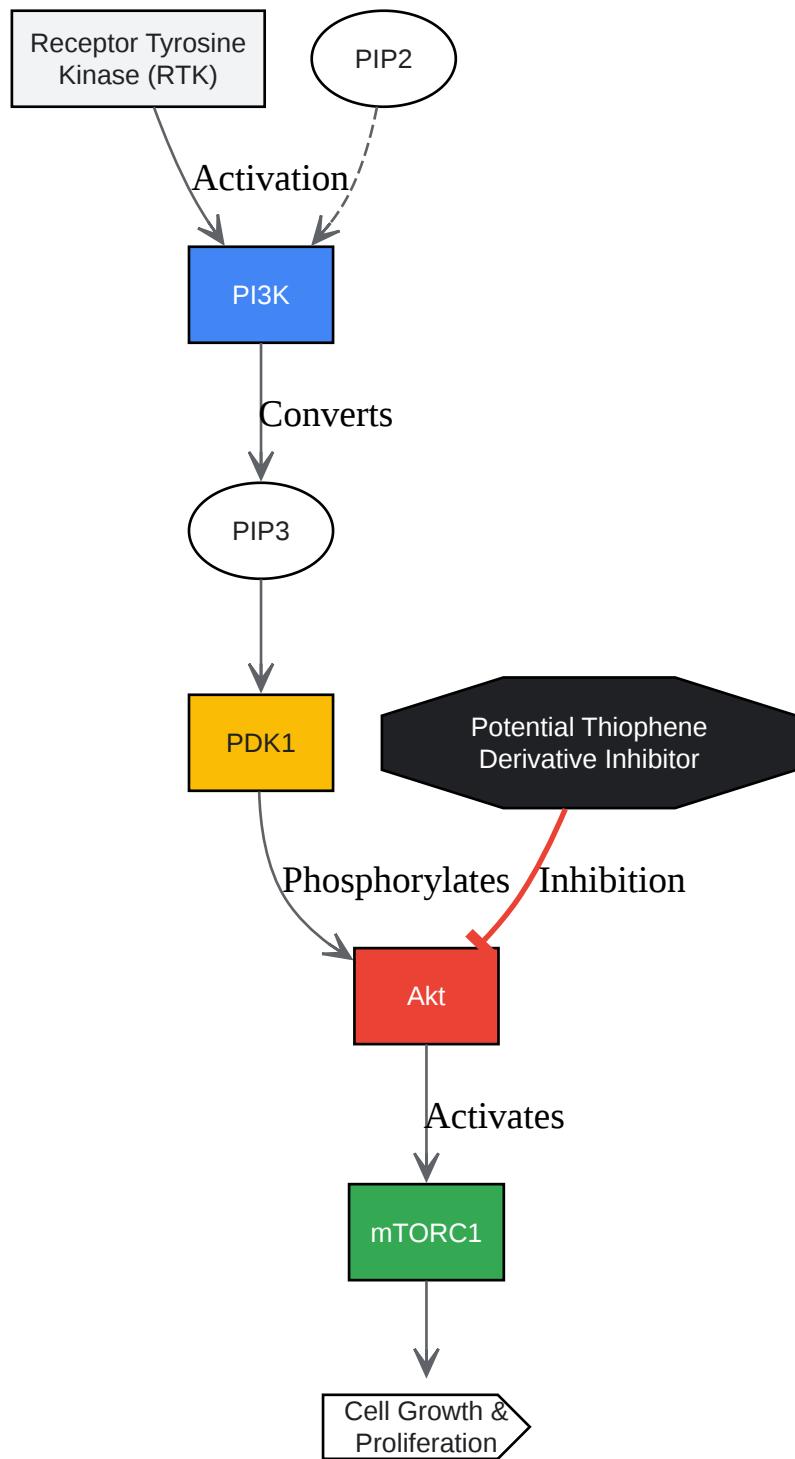
While direct biological data is scarce, the structural components of the title compound are frequently found in potent kinase inhibitors. The thiophene ring acts as a stable, planar scaffold that can engage in pi-stacking and hydrophobic interactions within the ATP-binding pocket of many kinases. The piperidine moiety can extend into solvent-exposed regions or form key hydrogen bonds, enhancing both potency and selectivity.

Numerous studies have demonstrated that thiophene derivatives exhibit potent inhibitory activity against a range of kinases, including Akt, protein kinase CK2, and others involved in oncogenic signaling.

Hypothetical Signaling Pathway: PI3K/Akt/mTOR

Derivatives synthesized from **5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde** could potentially target key nodes in oncogenic pathways like the PI3K/Akt/mTOR pathway, which is

frequently dysregulated in cancer. The diagram below illustrates this pathway and the potential point of intervention.



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Caption: Potential intervention in the PI3K/Akt signaling pathway.

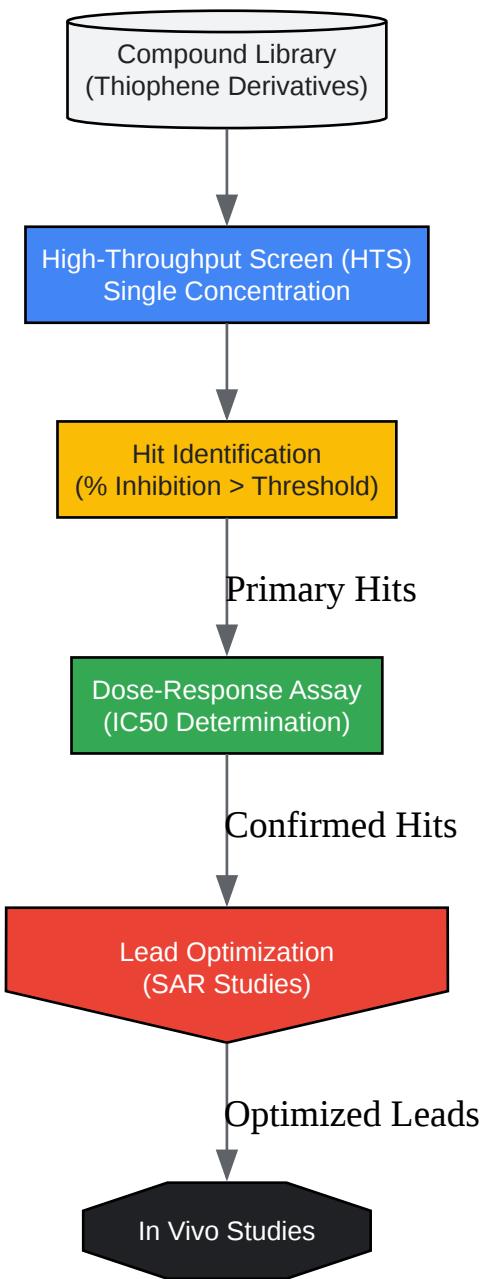
General Experimental Protocol: Kinase Inhibition Assay

To evaluate novel derivatives as kinase inhibitors, a standardized biochemical assay is typically employed.

Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

- Reagents: Kinase enzyme, substrate peptide, ATP, test compounds (derivatives of **5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde**) serially diluted in DMSO, and ADP-Glo™ reagents.
- Kinase Reaction: Set up the kinase reaction in a 384-well plate by adding the kinase, substrate/ATP mix, and the test compound or DMSO control. Incubate at room temperature for a specified time (e.g., 60 minutes).
- ATP Depletion: Stop the kinase reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP. Incubate for 40 minutes.
- Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP formed. Incubate for 30-60 minutes.
- Data Acquisition: Read the luminescence on a plate reader.
- Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the data and fit to a dose-response curve to determine the IC₅₀ value.

The workflow for a typical kinase inhibitor screening cascade is shown below.



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Caption: Workflow for a typical kinase inhibitor screening cascade.

Conclusion and Future Directions

5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde is a strategically important molecule in medicinal chemistry. Its primary role as a synthetic intermediate provides access to a vast and diverse chemical space. While direct biological profiling of this compound is limited, the well-established therapeutic relevance of the substituted thiophene scaffold, particularly in kinase

inhibition and neurology, strongly suggests that its derivatives are of significant interest for future drug discovery programs.

Future research should focus on the synthesis and systematic biological evaluation of novel compound libraries derived from this versatile scaffold. Screening these libraries against panels of kinases, G-protein coupled receptors, and other targets relevant to neurological and oncological diseases could uncover novel lead compounds. The insights provided in this guide, including synthetic strategies and generalized screening protocols, offer a foundational framework for initiating such research endeavors.

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